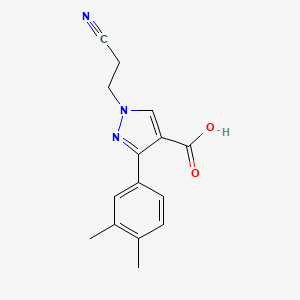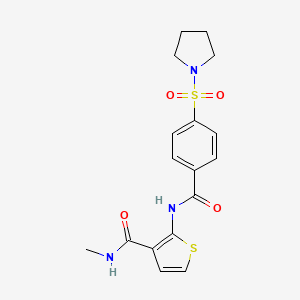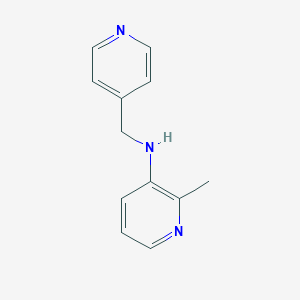
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation methods or the reaction of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters is described, which can be further modified to produce various pyrazole derivatives . Another method involves the Claisen condensation, cyclization, deamination, and hydrolysis reactions to synthesize 1H-pyrazole-4-carboxylic acid with a high yield . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques help in determining the arrangement of atoms within the molecule and the presence of specific functional groups.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles leads to the formation of carboxamides and carboxylates . Additionally, the reaction of acid chlorides with aminophenols results in the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions are typically characterized by good yields and can be studied using both experimental and theoretical methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's stability, reactivity, and hydrogen bonding capabilities . Theoretical calculations such as DFT can be used to predict these properties and compare them with experimental data . Additionally, the antioxidant properties of these compounds can be evaluated using methods like DPPH and hydroxyl radical scavenging .
Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is closely related to various research studies focused on the synthesis and derivative formation of pyrazole compounds. Research in this area has led to the development of unique pyrazole derivatives with potential applications in various fields, including organic synthesis and material science. One significant area of research involves the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, which serve as precursors for further chemical modifications. These modifications have produced a range of derivatives, such as 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, noted for their application as chemical hybridizing agents in agriculture, specifically in wheat and barley (Beck, Lynch, & Wright, 1988). Additionally, improved synthesis methods have increased the yield of 1H-pyrazole-4-carboxylic acid significantly, from 70% to 97.1%, indicating advancements in efficiency and potential for large-scale production (Dong, 2011).
Functionalization and Application
The functionalization of pyrazole derivatives opens avenues for their application in various scientific fields. For instance, the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid has led to the formation of (2E)-3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, demonstrating the versatility of pyrazole compounds in synthetic organic chemistry (Matiichuk, Potopnyk, & Obushak, 2009). These functionalized pyrazoles are crucial for developing new chemical entities with potential uses in drug discovery, agrochemicals, and materials science.
Structural and Dynamic Properties
Research into the structural and dynamic properties of pyrazole-4-carboxylic acids, including derivatives unsubstituted at position 1 (NH derivatives), has provided insight into their polymorphism, solid-state proton transfer (SSPT), and tautomerism. These studies are fundamental in understanding the chemical behavior of pyrazole derivatives and their potential applications in designing new materials with specific physical and chemical properties (Infantes, García, López, Claramunt, & Elguero, 2013).
Luminescence Sensing
Furthermore, pyrazole derivatives have been explored for their potential in luminescence sensing. Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have demonstrated selective sensitivity to benzaldehyde derivatives, showcasing the utility of pyrazole-based compounds in developing fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
properties
IUPAC Name |
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-5-12(8-11(10)2)14-13(15(19)20)9-18(17-14)7-3-6-16/h4-5,8-9H,3,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROXHSATNMOIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)
![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)





![2-Bromo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B2553972.png)
![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2553976.png)



![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2553982.png)